molecular formula C6H2BrClF2 B2864595 1-Bromo-2-chloro-3,4-difluorobenzene CAS No. 1160574-70-8; 59447-06-2

1-Bromo-2-chloro-3,4-difluorobenzene

Cat. No.: B2864595
CAS No.: 1160574-70-8; 59447-06-2
M. Wt: 227.43
InChI Key: GSTGHIPMRLSCQO-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3,4-difluorobenzene (CAS 1160574-70-8) is a halogenated aromatic compound with the molecular formula C₆H₂BrClF₂ and a molecular weight of 227.43 g/mol. It is primarily utilized in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity . The compound is classified under GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating precautions such as the use of protective gloves and eye/face protection during handling . Commercial suppliers like Fluoropharm Co., Ltd. and Hangzhou Zhongqi Chemical Co., Ltd. offer this compound with a purity of ≥97%, typically stored at 2–8°C to maintain stability .

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and application-based differences between 1-bromo-2-chloro-3,4-difluorobenzene and related halogenated benzene derivatives:

Compound Name CAS Number Molecular Formula Substituent Positions Key Applications Reactivity & Synthesis Highlights Safety Data (GHS)
This compound 1160574-70-8 C₆H₂BrClF₂ 1-Br, 2-Cl, 3,4-F Pharmaceuticals, pesticides Lithiation inhibited by Cl; used in Suzuki couplings H315, H319, H335
1-Bromo-2-chloro-3,5-difluorobenzene 187929-82-4 C₆H₂BrClF₂ 1-Br, 2-Cl, 3,5-F Intermediate in fine chemicals Similar halogen reactivity; higher steric hindrance at 3,5-F positions H315, H319
1,5-Dibromo-2,4-difluorobenzene N/A C₆H₃Br₂F₂ 1,5-Br, 2,4-F OLED emitters (e.g., DCzIPN) Bromination of 1-bromo-2,4-difluorobenzene (94% yield) Not explicitly reported
1-Bromo-3,4-difluorobenzene 348-61-8 C₆H₃BrF₂ 1-Br, 3,4-F Lithiation reactions Forms 2-(3,4-difluorophenyl)propan-2-ol (51% yield) via LDA bp 150–151°C
1-Bromo-2,3,4-trifluorobenzene 176317-02-5 C₆H₂BrF₃ 1-Br, 2,3,4-F Specialty fluorochemicals Enhanced electron-withdrawing effects from F; used in cross-couplings Similar halogen hazards
1-Bromo-2-chloro-3,5-dimethylbenzene 933585-12-7 C₈H₈BrCl 1-Br, 2-Cl, 3,5-CH₃ Organic synthesis Methyl groups reduce electrophilicity; less reactive in SNAr No direct safety data

Structural and Electronic Effects

  • Chlorine Influence : The presence of Cl at position 2 distinguishes the target compound from analogs like 1-bromo-3,4-difluorobenzene. Chlorine’s electronegativity enhances the electron-deficient nature of the aromatic ring, facilitating electrophilic reactions but complicating lithiation due to competing Li–Cl interactions .

Reactivity in Cross-Coupling Reactions

  • Suzuki Coupling : this compound participates in Pd-catalyzed couplings, as demonstrated in the synthesis of polyfluoroarene–zinc complexes for pharmaceutical intermediates . In contrast, 1,5-dibromo-2,4-difluorobenzene is a key precursor for TADF emitters in OLEDs, where its dual bromine sites enable stepwise functionalization .
  • Lithiation: The target compound’s Cl substituent suppresses bromine–lithium exchange reactions observed in non-chlorinated analogs. For example, 1-bromo-3,4-difluorobenzene reacts with LDA to form aryl lithium species, which trap acetone to yield alcohols (e.g., 2-(3,4-difluorophenyl)propan-2-ol) .

Properties

IUPAC Name

1-bromo-2-chloro-3,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTGHIPMRLSCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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